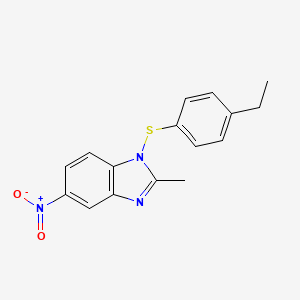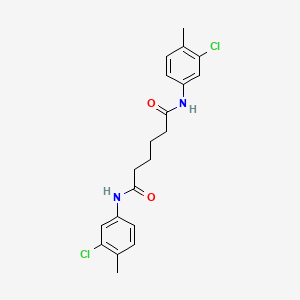![molecular formula C18H14Cl4O6S B11952234 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane: , also known by its chemical formula C18H14Cl4O6S , is a synthetic compound with a molecular weight of approximately 500.185 g/mol. It is a member of the oxirane family and exhibits interesting properties due to its unique structure.
Méthodes De Préparation
a. Synthetic Routes: The synthesis of this compound involves several steps. One common method is as follows:
- Start with 2,4-dichloro-6-(2-oxiranylmethoxy)phenylsulfonyl chloride.
- React this intermediate with phenol under suitable conditions to form the desired compound.
- The reaction typically occurs under mild conditions, often at room temperature.
- Solvents such as dichloromethane or chloroform are commonly used.
- Acidic or basic catalysts may be employed to facilitate the reaction.
c. Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities synthesize this compound for scientific investigations and applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: Chlorine atoms in the molecule make it susceptible to nucleophilic substitution reactions.
Phenol: Used in the initial reaction.
Chlorine sources: Employed for chlorination steps.
Acidic or basic catalysts: Facilitate the reactions.
Major Products: The primary product is the target compound itself, 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: Used in material science or as a building block for other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, researchers may compare it to related oxiranes or phenolic compounds. Its unique combination of chlorinated substituents sets it apart.
For further exploration, consider related compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,4-dichloro-6-phenyl-1,3,5-triazine .
Propriétés
Formule moléculaire |
C18H14Cl4O6S |
|---|---|
Poids moléculaire |
500.2 g/mol |
Nom IUPAC |
2-[[2,6-dichloro-4-[3,5-dichloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H14Cl4O6S/c19-13-1-11(2-14(20)17(13)27-7-9-5-25-9)29(23,24)12-3-15(21)18(16(22)4-12)28-8-10-6-26-10/h1-4,9-10H,5-8H2 |
Clé InChI |
SIODTWFLQSTCNV-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=C(C=C(C=C2Cl)S(=O)(=O)C3=CC(=C(C(=C3)Cl)OCC4CO4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


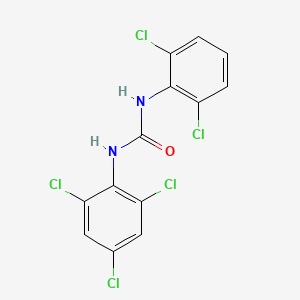

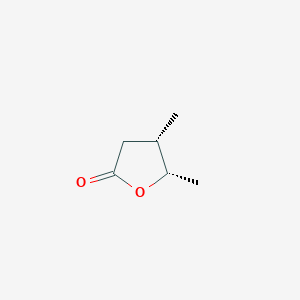
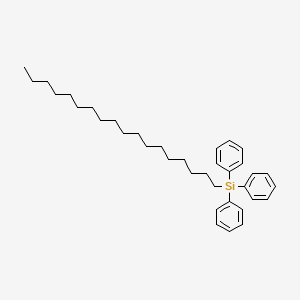
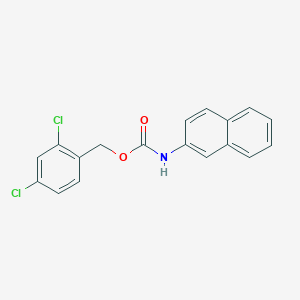
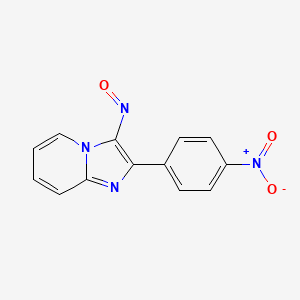
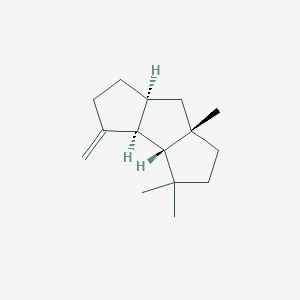
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

